molecular formula C17H18N4O3S B11022905 ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11022905
M. Wt: 358.4 g/mol
InChI Key: COPDJVLEFMJECV-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a benzimidazole core linked to a thiazole ring via a propanoyl-amino bridge. The benzimidazole moiety is substituted with a methyl group at the N1 position, while the thiazole ring contains an ethyl carboxylate group at the 4-position.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 2-[3-(1-methylbenzimidazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N4O3S/c1-3-24-16(23)13-9-25-17(19-13)20-15(22)7-5-11-4-6-14-12(8-11)18-10-21(14)2/h4,6,8-10H,3,5,7H2,1-2H3,(H,19,20,22)

InChI Key

COPDJVLEFMJECV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCC2=CC3=C(C=C2)N(C=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is often constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The benzimidazole and thiazole intermediates are then coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Hydrolysis

The ester group in the compound undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or bioavailability in drug development.

Reaction Conditions

  • Acidic: H₂O, H⁺ (e.g., HCl)

  • Basic: H₂O, OH⁻ (e.g., NaOH)

Major Product

  • Carboxylic acid derivative

Oxidation

The thiazole ring is susceptible to oxidation, particularly at sulfur atoms, forming sulfoxides or sulfones. This reaction alters the electronic properties and reactivity of the compound.

Reagents

  • Hydrogen peroxide (H₂O₂)

  • m-Chloroperbenzoic acid (mCPBA)

Major Products

  • Thiazole sulfoxide

  • Thiazole sulfone

Reduction

Reduction of carbonyl groups (e.g., amide or ketone) can occur, converting them to alcohols or amines. This reaction is relevant for synthesizing analogs with altered functional groups.

Reagents

  • Sodium borohydride (NaBH₄)

  • Lithium aluminum hydride (LiAlH₄)

Major Products

  • Alcohols (from ketones)

  • Amines (from amides)

Substitution Reactions

While the benzimidazole moiety is less reactive, nucleophilic aromatic substitution may occur under specific conditions (e.g., activating groups). The thiazole ring’s sulfur atom facilitates electrophilic substitution .

Reagents

  • Nucleophiles (e.g., NaOMe, KOtBu)

  • Electrophiles (e.g., halogenating agents)

Major Products

  • Substituted thiazole derivatives

Amide Bond Cleavage

The amide bond linking the benzimidazole and thiazole moieties can undergo hydrolysis under acidic or enzymatic conditions, releasing the constituent fragments.

Reaction Conditions

  • Acidic: H⁺, heat

  • Enzymatic: Proteases

Major Products

  • Benzimidazole fragment

  • Thiazole fragment

Mechanistic Analysis of Reaction Types

Reaction TypeMechanismKey Steps
Hydrolysis Nucleophilic attack on the ester carbonylWater attacks carbonyl carbon, breaking the ester bond.
Oxidation Electrophilic attack on sulfurOxidizing agents abstract hydrogen from sulfur, forming oxidized intermediates.
Reduction Electron transfer to carbonylReducing agents donate electrons, reducing carbonyl groups to alcohols or amines.

Common Reagents and Reaction Conditions

ReactionReagentsConditions
Hydrolysis H⁺/OH⁻, H₂OAcidic/basic aqueous solutions, heat.
Oxidation H₂O₂, mCPBAMild acidic/basic conditions, room temperature.
Reduction NaBH₄, LiAlH₄Ethanol or THF, 0°C to reflux.
Substitution NaOMe, KOtBuPolar aprotic solvents (e.g., DMF), elevated temperatures .

Major Reaction Products and Their Significance

ReactionProductBiological/Chemical Significance
Hydrolysis Carboxylic acidEnhanced water solubility for drug delivery.
Oxidation Thiazole sulfoxide/sulfoneAltered redox properties, potential enzyme inhibition.
Reduction Alcohols/aminesModified pharmacokinetics or bioactivity.
Substitution Thiazole derivativesTuned electronic properties for ligand design .

Comparison of Reaction Pathways

Reaction PathwayAdvantagesLimitations
Hydrolysis Simple, scalableMay require harsh conditions
Oxidation Selective for sulfurOxidation of sensitive groups (e.g., benzimidazole)
Reduction High-yieldingRequires anhydrous conditions
Substitution Functional group diversityRequires activating substituents

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing benzimidazole and thiazole moieties exhibit promising anticancer properties. Ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The structural features of the compound suggest it may interfere with cellular signaling pathways involved in cancer proliferation.

Case Study :
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways .

2. Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its thiazole component is known for its activity against a range of bacterial strains.

Case Study :
In a comparative analysis of various thiazole derivatives, this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics .

Pharmaceutical Development

1. Drug Formulation

The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its derivatives are being explored for formulating drugs targeting specific diseases, including gastrointestinal disorders.

2. Delivery Systems

Research into nanoparticle-based delivery systems has included this compound due to its favorable solubility and stability characteristics. Encapsulation within nanoparticles can enhance bioavailability and target delivery to specific tissues.

Extensive studies have been conducted to assess the biological activities of this compound:

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialInhibits growth of E. coli and S. aureusAntibiotics Research
Enzyme InhibitionPotential inhibitor of specific enzymesPharmaceutical Chemistry

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, interfering with replication and transcription processes. The thiazole ring can interact with enzymes, inhibiting their activity. These interactions disrupt cellular functions, leading to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzimidazole-Thiazole Hybrids

Several benzimidazole-thiazole hybrids have been synthesized and studied for their biological and physicochemical properties. Key comparisons include:

Compound Structural Features Key Properties Reference
Target Compound 1-Methyl-benzimidazole linked via propanoyl-amino to thiazole-4-carboxylate. Potential kinase inhibitory activity due to planar benzimidazole and hydrogen-bonding carboxylate.
9a (Ethyl 2-{4-[4-(1H-Benzodiazol-2-yl)Phenoxymethyl]-1H-Triazol-1-yl}-N-(2-Phenyl-Thiazol-5-yl)Acetamide) Benzimidazole linked via phenoxymethyl-triazole to thiazole. Thiazole substituted with phenyl. Enhanced π-π stacking due to phenyl group; moderate α-glucosidase inhibition (IC₅₀ ~12 µM).
9b (Fluorophenyl variant of 9a) Thiazole substituted with 4-fluorophenyl. Improved metabolic stability due to electronegative fluorine; IC₅₀ ~8 µM for α-glucosidase inhibition.
Ethyl 2-[4-(Morpholin-4-yl)Phenyl]-1H-Benzimidazole-5-Carboxylate Benzimidazole directly substituted with morpholine-phenyl and ethyl carboxylate. Higher solubility in polar solvents (logP ~1.2) due to morpholine.

Key Observations :

  • The ethyl carboxylate at the thiazole 4-position is a critical hydrogen-bond acceptor, analogous to carboxylates in FDA-approved kinase inhibitors (e.g., imatinib) .
  • Substituents on the thiazole ring (e.g., phenyl in 9a vs. fluorophenyl in 9b) significantly modulate bioactivity and pharmacokinetics. Fluorine substitution enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
Thiazole Derivatives with Varied Linkers
Compound Linker Type Bioactivity Reference
Ethyl 5-Amino-1-(4-Methyl-Benzothiazol-2-yl)-1H-Pyrazole-4-Carboxylate Pyrazole-Benzothiazole Anticandidate activity (MIC ~4 µg/mL) due to pyrazole’s metal-chelating ability.
HL5 (Macrocyclic Sulfamoyl-Benzimidazole) Sulfamoyl-polyether Self-assembles into micelles; used in drug delivery (CMC ~0.1 mM).

Key Observations :

  • The target compound’s benzimidazole-thiazole scaffold lacks the self-assembly properties of macrocyclic analogs like HL5 but offers simpler synthetic accessibility .
  • Unlike pyrazole-containing analogs, the target compound’s thiazole-carboxylate group may reduce metal-binding affinity, limiting applications in metalloenzyme inhibition .

Structural Validation :

  • X-ray crystallography (using SHELX programs) confirmed the planarity of the benzimidazole-thiazole system and the gauche conformation of the propanoyl linker .
  • NMR and IR spectra validated the presence of the carboxylate carbonyl (C=O stretch at ~1700 cm⁻¹) and secondary amide (N-H stretch at ~3300 cm⁻¹) .

Pharmacological and Toxicological Considerations

  • Activity : Preliminary docking studies suggest the target compound binds to the ATP pocket of tyrosine kinases (e.g., EGFR), with a predicted Ki of 0.8 µM .
  • Toxicity: No direct data exist, but structurally related thiazoles (e.g., 5-acetyl-2-amino-4-methyl-1,3-thiazole) show low acute toxicity (LD₅₀ >500 mg/kg in rodents) .

Biological Activity

Ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N4O3S

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, due to structural similarities with known antimicrobial agents .

2. Anticancer Potential

  • The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression . The mechanism involves the interaction with specific cellular pathways that are critical for tumor growth.

3. Anti-inflammatory Effects

  • This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiazole and benzimidazole moieties can bind to active sites on enzymes, inhibiting their function. This is particularly relevant in cancer therapy, where enzyme inhibition can disrupt metabolic pathways essential for tumor growth.
  • Receptor Modulation : The compound may modulate receptor activity involved in inflammatory responses or cell proliferation, leading to reduced symptoms or growth rates in affected tissues .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerHigh
Anti-inflammatoryModerate

Case Study: Anticancer Activity

In a study examining the anticancer effects of thiazole derivatives, this compound was tested against several cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, marking it as a promising candidate for further development in cancer therapeutics .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound's synthesis involves coupling benzimidazole and thiazole moieties. A general approach includes:
  • Step 1 : Cyclocondensation of precursors (e.g., ethyl acetoacetate with phenylhydrazine) to form the benzimidazole core .
  • Step 2 : Thiazole ring formation via Hantzsch thiazole synthesis, using thiourea and α-halo ketones under reflux in ethanol .
  • Optimization : Statistical design of experiments (DoE) can minimize trial runs. For example, varying catalysts (e.g., acetic acid), solvent polarity, and reflux duration (4–8 hours) while monitoring yield via HPLC .

Table 1 : Example reaction conditions and yields:

CatalystSolventReflux Time (h)Yield (%)
Acetic acidEthanol462
HClTHF658
NoneDMF841

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm benzimidazole protons (δ 7.5–8.5 ppm) and thiazole carbons (C=O at ~165 ppm). Compare with computed spectra for validation .
  • IR : Verify amide C=O stretch (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (M+H)+ should match the theoretical molecular weight (C17H17N3O3S: ~343.4 g/mol) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) inform the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and transition states, reducing experimental iterations .
  • Docking Studies : Use software like AutoDock to model interactions between the compound’s thiazole-amide group and target proteins (e.g., enzymes). For example, substituents at the 4-position of the thiazole ring may improve binding affinity .
  • Case Study : Derivatives with electron-withdrawing groups (e.g., -NO2) on the benzimidazole moiety showed 20% higher inhibitory activity in kinase assays .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tests (ANOVA) to identify outliers. For example, inconsistent cytotoxicity results may arise from differences in cell line viability protocols .
  • Validation : Cross-check with orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours .
  • Stabilizers : Co-formulate with cyclodextrins or liposomes to protect the ester group from hydrolysis. For example, hydroxypropyl-β-cyclodextrin increased stability by 40% in acidic media .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between laboratories, and how can this be mitigated?

  • Methodological Answer :
  • Root Causes : Differences in reagent purity, solvent drying methods, or catalyst handling. For instance, residual water in ethanol reduces thiourea reactivity in thiazole formation .
  • Mitigation :

Standardize reagent sources (e.g., ≥99% purity).

Pre-dry solvents over molecular sieves.

Use inert atmospheres (N2/Ar) for moisture-sensitive steps .

Structure-Activity Relationship (SAR) Exploration

Q. Which structural modifications of the benzimidazole-thiazole scaffold improve selectivity for kinase targets?

  • Methodological Answer :
  • Modification Sites :
  • Benzimidazole N1 : Methyl substitution reduces off-target interactions (e.g., with cytochrome P450) .
  • Thiazole C4 : Electron-deficient groups (e.g., -CF3) enhance binding to ATP pockets .
  • Case Study : Replacing the ethyl ester at C4 with a carboxylic acid improved solubility but reduced cell permeability by 30% .

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